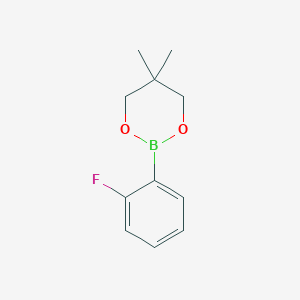

2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BFO2/c1-11(2)7-14-12(15-8-11)9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNFBLQHZFSLYQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439252 | |

| Record name | 2-(2-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346656-39-1 | |

| Record name | 2-(2-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane: A Key Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, a neopentyl glycol ester of 2-fluorophenylboronic acid, is a versatile and valuable chemical intermediate. Its unique structural features, particularly the presence of a fluorine atom on the phenyl ring and the robust dioxaborinane protecting group, make it a highly sought-after building block in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications, with a focus on its role in facilitating the construction of complex molecules for drug discovery and materials science. Detailed experimental protocols and workflow diagrams are included to assist researchers in its practical application.

Introduction

Organoboron compounds, especially boronic acids and their esters, have become indispensable tools in modern organic chemistry.[1][2] Among these, this compound has emerged as a particularly useful reagent. The strategic placement of a fluorine atom at the ortho position of the phenyl ring can significantly influence the electronic properties, lipophilicity, and metabolic stability of target molecules, making it an attractive moiety in the design of novel pharmaceuticals.[3] The 5,5-dimethyl-1,3,2-dioxaborinane (neopentyl glycol) protecting group offers enhanced stability compared to other boronic acid esters, facilitating its purification, storage, and handling.[3]

This technical guide aims to provide a detailed resource for researchers utilizing this compound, covering its fundamental properties, synthetic methodologies, and key applications, most notably in Suzuki-Miyaura cross-coupling reactions.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is crucial for its appropriate handling, storage, and use in chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 346656-39-1 | |

| Molecular Formula | C₁₁H₁₄BFO₂ | [4] |

| Molecular Weight | 208.04 g/mol | [4] |

| Appearance | White to light yellow or light orange powder/crystal | |

| Melting Point | 38.0 to 42.0 °C | |

| Purity | >98.0% (GC) | |

| Synonyms | 1-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluorobenzene, 2-Fluorophenylboronic Acid Neopentyl Glycol Ester | [5] |

| Storage Conditions | 2-8 °C | [3] |

Spectroscopic Data

While specific experimental spectroscopic data for this compound is not widely available in public databases, Table 2 provides predicted data and data for the closely related para-isomer for reference. Researchers should obtain experimental data for positive identification of their synthesized or purchased material.

Table 2: Spectroscopic Data Overview

| Spectroscopy | Data (Predicted or from related isomers) |

| ¹H NMR | Expected signals for the aromatic protons (multiplets in the range of ~7.0-7.8 ppm), the CH₂ protons of the neopentyl group (a singlet at ~3.7 ppm), and the methyl protons of the neopentyl group (a singlet at ~1.0 ppm). |

| ¹³C NMR | Expected signals for the aromatic carbons (in the range of ~115-165 ppm, with C-F coupling), the CH₂ carbons (~72 ppm), the quaternary carbon of the neopentyl group (~32 ppm), and the methyl carbons (~22 ppm). |

| FT-IR | Characteristic peaks expected for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), B-O stretching, and C-F stretching. |

| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z = 208.04. |

Disclaimer: The spectroscopic data presented in Table 2 is for guidance only and is not experimentally derived for this compound.

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of aryl-5,5-dimethyl-1,3,2-dioxaborinanes involves the condensation reaction between the corresponding arylboronic acid and neopentyl glycol.[6]

General Procedure:

-

To a solution of 2-fluorophenylboronic acid (1.0 equivalent) in a suitable solvent (e.g., toluene or dichloromethane) is added neopentyl glycol (1.1 equivalents).

-

The mixture is stirred at room temperature or heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or GC-MS).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | C11H14BFO2 | CID 11020077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 346656-39-1 | TCI EUROPE N.V. [tcichemicals.com]

- 6. orgsyn.org [orgsyn.org]

An In-Depth Technical Guide to 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, a key organoboron intermediate in modern organic synthesis and pharmaceutical development. This document details the compound's structure, physicochemical properties, and synthesis. A significant focus is placed on its application in the synthesis of targeted therapeutics, particularly Poly(ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy. Detailed experimental protocols for its synthesis and its use in Suzuki-Miyaura cross-coupling reactions are provided, alongside visualizations of reaction mechanisms and synthetic workflows to aid in research and development.

Introduction

This compound, a neopentyl glycol ester of 2-fluorophenylboronic acid, is a versatile and highly valuable reagent in organic chemistry. Its stability, ease of handling compared to the corresponding boronic acid, and high reactivity in palladium-catalyzed cross-coupling reactions have made it a staple in the synthesis of complex organic molecules. The presence of the ortho-fluoro substituent on the phenyl ring can significantly influence the electronic properties and biological activity of the resulting compounds, making this reagent particularly interesting for the development of novel pharmaceuticals and advanced materials.[1][2]

This guide aims to consolidate the available technical information on this compound, providing researchers and drug development professionals with a detailed resource covering its synthesis, characterization, and application, with a particular emphasis on its role in the synthesis of PARP inhibitors like Olaparib.[1]

Structure and Properties

The structural and physical properties of this compound are summarized in the tables below.

Chemical Structure

| Attribute | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Fluorophenylboronic acid neopentyl glycol ester, 1-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluorobenzene |

| CAS Number | 346656-39-1 |

| Molecular Formula | C₁₁H₁₄BFO₂ |

| Molecular Weight | 208.04 g/mol |

| SMILES | CC1(COB(OC1)C2=CC=CC=C2F)C |

Physicochemical Properties

| Property | Value | Reference |

| Appearance | White to light yellow to light orange powder/crystal | [3] |

| Melting Point | 38.0 to 42.0 °C | [3] |

| Purity | >98.0% (GC) | [3] |

Experimental Protocols

Synthesis of this compound

Principle: The synthesis involves the esterification of 2-fluorophenylboronic acid with neopentyl glycol. This reaction is typically carried out with azeotropic removal of water to drive the equilibrium towards the product.

Materials:

-

2-Fluorophenylboronic acid

-

Neopentyl glycol (2,2-dimethylpropane-1,3-diol)

-

Toluene

-

Dean-Stark apparatus

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 2-fluorophenylboronic acid (1.0 equivalent) and neopentyl glycol (1.1 equivalents).

-

Add a sufficient volume of toluene to suspend the reagents.

-

Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected, indicating the completion of the esterification.

-

Cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Suzuki-Miyaura Cross-Coupling Reaction

Principle: this compound serves as the organoboron partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a new carbon-carbon bond with an aryl or vinyl halide/triflate.[4][5]

Materials:

-

Aryl halide (e.g., 1-bromo-4-nitrobenzene) (1.0 equivalent)

-

This compound (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equivalents)

-

Solvent (e.g., Toluene, Dioxane, DMF/Water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base.

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the palladium catalyst under a positive flow of the inert gas.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Applications in Drug Development

This compound is a crucial building block in the synthesis of various pharmaceuticals, most notably PARP inhibitors.[1] PARP enzymes are involved in DNA repair, and their inhibition is a key strategy in cancer therapy, especially for cancers with deficiencies in other DNA repair pathways like BRCA mutations.[1]

Role in the Synthesis of Olaparib

Olaparib (Lynparza) is a first-in-class PARP inhibitor approved for the treatment of certain types of ovarian, breast, and prostate cancers. Several synthetic routes for Olaparib have been developed, with a key step often involving the formation of a carbon-carbon bond between a fluorinated phenyl group and a phthalazinone core. This compound is an ideal reagent for this transformation via a Suzuki-Miyaura coupling.

Visualizations

Synthesis Workflow

References

Technical Guide: 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS 346656-39-1)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS 346656-39-1). This compound is a neopentyl glycol boronic ester derivative of 2-fluorophenylboronic acid, primarily utilized as a stable and efficient reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. Emerging, yet currently limited, evidence suggests potential applications in oncology and immunology, with reported anti-proliferative effects on breast cancer cells and anti-inflammatory properties. This document aims to consolidate available data, present detailed experimental protocols for its synthesis and application, and outline methodologies for investigating its biological functions.

Chemical Information

Chemical Identity and Properties

| Property | Value |

| CAS Number | 346656-39-1 |

| IUPAC Name | This compound |

| Synonyms | 2-Fluorophenylboronic Acid Neopentyl Glycol Ester, 1-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluorobenzene |

| Molecular Formula | C₁₁H₁₄BFO₂ |

| Molecular Weight | 208.04 g/mol |

| Melting Point | 40-68 °C |

| Appearance | White to off-white crystalline powder or solid |

| Solubility | Soluble in organic solvents such as THF, dioxane, and DMF |

Spectroscopic Data

| Technique | Data |

| ¹¹B NMR | δ ≈ 26.9 ppm |

| ¹H NMR | The fluorine substituent induces splitting in the aromatic proton signals (J = 8–10 Hz) between the fluorine atom and adjacent protons. |

Synthesis and Chemical Reactions

Synthesis of this compound

A general and robust method for the synthesis of arylboronic acid neopentyl glycol esters involves the reaction of an appropriate organometallic reagent with a trialkyl borate followed by esterification with neopentyl glycol.

Experimental Protocol: Synthesis via Grignard Reagent

-

Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 eq). Add a solution of 1-bromo-2-fluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction. The mixture may require gentle heating to start. Once initiated, add the remaining aryl halide solution at a rate that maintains a gentle reflux. After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours until the magnesium is consumed.

-

Boration: Cool the Grignard reagent to -78 °C in a dry ice/acetone bath. Add triisopropyl borate (1.5 eq) dropwise, maintaining the internal temperature below -60 °C. After the addition, allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

Hydrolysis and Esterification: Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl (e.g., 2 M) until the solution is acidic. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers and add neopentyl glycol (1.1 eq). Remove the solvent under reduced pressure. The resulting residue contains the desired boronic ester and diols from the hydrolysis of the borate ester.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel chromatography to yield this compound as a white solid.

Caption: Workflow for the synthesis of this compound.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures. The neopentyl ester provides enhanced stability compared to the corresponding boronic acid, reducing protodeboronation under reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

-

Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v).

-

Reaction Execution: Purge the vessel with an inert gas (argon or nitrogen) and heat the mixture to 80-100 °C with stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological Activities and Mechanisms of Action

Disclaimer: The biological activities described in this section are based on preliminary and limited publicly available information. Further research is required to fully elucidate the mechanisms and therapeutic potential of this compound.

Anti-Cancer Activity

This compound has been reported to exhibit anti-proliferative effects against breast cancer cell lines. The proposed mechanisms include the induction of apoptosis and the inhibition of key signaling pathways involved in cell survival and proliferation.

4.1.1 Inhibition of PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation. Its dysregulation is a hallmark of many cancers. It has been suggested that this compound may exert its anti-cancer effects by inhibiting this pathway.

Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway

-

Cell Culture and Treatment: Culture a relevant breast cancer cell line (e.g., MCF-7 or MDA-MB-231) in appropriate media. Seed the cells in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle-treated control group.

-

Protein Extraction: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Antibody Incubation: Incubate the membrane with primary antibodies against key proteins in the PI3K/Akt pathway, such as p-Akt (phosphorylated Akt), total Akt, p-mTOR, and total mTOR. Also, probe for a loading control (e.g., GAPDH or β-actin).

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of Akt and other downstream targets.

Caption: Proposed inhibition of the PI3K/Akt signaling pathway.

4.1.2 Potential as a γ-Secretase Inhibitor

γ-Secretase is a multi-subunit protease complex that cleaves single-pass transmembrane proteins at residues within their transmembrane domains. It is implicated in the pathogenesis of Alzheimer's disease and certain cancers. There are preliminary suggestions that this compound may act as a γ-secretase inhibitor, though specific data is lacking.

Experimental Protocol: In Vitro γ-Secretase Activity Assay

-

Assay Principle: Utilize a commercially available γ-secretase assay kit, which typically employs a fluorogenic substrate containing the γ-secretase cleavage site of the amyloid precursor protein (APP). Cleavage of the substrate separates a fluorophore from a quencher, resulting in a measurable increase in fluorescence.

-

Reaction Setup: In a microplate, combine the γ-secretase enzyme preparation, the fluorogenic substrate, and varying concentrations of this compound. Include positive and negative controls.

-

Incubation: Incubate the plate at 37 °C for a specified period, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Anti-Inflammatory Activity

The compound has been reported to exhibit anti-inflammatory properties in a murine model, primarily through the reduction of pro-inflammatory cytokines.

Experimental Protocol: In Vivo Murine Model of Inflammation and Cytokine Analysis

-

Animal Model: Utilize a standard murine model of acute inflammation, such as carrageenan-induced paw edema or lipopolysaccharide (LPS)-induced systemic inflammation.

-

Dosing: Administer this compound to the animals via an appropriate route (e.g., intraperitoneal or oral) at various doses. Include a vehicle control group and a positive control group (e.g., a known anti-inflammatory drug).

-

Induction of Inflammation: After a suitable pre-treatment period, induce inflammation (e.g., by injecting carrageenan into the paw or LPS intraperitoneally).

-

Sample Collection: At a predetermined time point post-inflammation induction, collect blood samples (for serum or plasma) or relevant tissues (e.g., paw tissue, spleen).

-

Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the collected samples using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay (e.g., Luminex).

-

Data Analysis: Compare the cytokine levels between the different treatment groups to evaluate the anti-inflammatory effect of the compound.

Caption: Experimental workflow for assessing in vivo anti-inflammatory activity.

Conclusion

This compound is a valuable synthetic reagent with established utility in organic chemistry. While its potential as a therapeutic agent in oncology and inflammation is intriguing, the current body of evidence is limited. The experimental protocols provided in this guide offer a framework for the synthesis, application, and further investigation of this compound's biological activities. Rigorous and detailed studies are necessary to validate the preliminary findings and to fully understand its mechanisms of action and therapeutic potential.

An In-depth Technical Guide to the Synthesis of 2-Fluorophenylboronic Acid Neopentyl Glycol Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a primary synthesis pathway for 2-fluorophenylboronic acid neopentyl glycol ester, a valuable reagent in organic synthesis and medicinal chemistry. The synthesis is presented as a two-step process, commencing with the formation of 2-fluorophenylboronic acid from an aryl halide, followed by its esterification with neopentyl glycol. This document outlines detailed experimental protocols, presents key data in a structured format, and includes graphical representations of the synthesis workflow.

Overview of the Synthesis Pathway

The synthesis of 2-fluorophenylboronic acid neopentyl glycol ester is efficiently achieved through a two-stage process:

-

Stage 1: Synthesis of 2-Fluorophenylboronic Acid: This initial step involves the formation of an organometallic intermediate from an appropriate 2-fluoro-substituted aryl halide, which is then reacted with a trialkyl borate ester, followed by acidic hydrolysis to yield 2-fluorophenylboronic acid. A common and effective method utilizes a Grignard reagent or an organolithium species.

-

Stage 2: Esterification with Neopentyl Glycol: The 2-fluorophenylboronic acid is subsequently esterified with neopentyl glycol (2,2-dimethyl-1,3-propanediol). This reaction is typically a dehydration process that can be driven to completion by removing the water formed. The resulting neopentyl glycol ester offers advantages over the free boronic acid, including enhanced stability, better solubility in organic solvents, and easier handling and purification.

This two-stage approach provides a reliable and scalable method for the preparation of the target compound.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of arylboronic acids and their subsequent conversion to neopentyl glycol esters.

Stage 1: Synthesis of 2-Fluorophenylboronic Acid

This procedure details the synthesis of 2-fluorophenylboronic acid from 2-bromofluorobenzene via a lithium-halogen exchange followed by reaction with a borate ester.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Bromofluorobenzene | C₆H₄BrF | 175.00 | 10.0 g | 57.1 |

| n-Butyllithium | C₄H₉Li | 64.06 | 44.2 mL (1.55 M in hexanes) | 68.5 |

| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | 21.5 g | 114.2 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | As required | - |

| Hydrochloric Acid (aqueous) | HCl | 36.46 | As required | - |

| Dichloromethane | CH₂Cl₂ | 84.93 | As required | - |

| Hexane | C₆H₁₄ | 86.18 | As required | - |

| Acetone | C₃H₆O | 58.08 | As required | - |

Procedure:

-

To a flame-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromofluorobenzene (10.0 g, 57.1 mmol) and anhydrous tetrahydrofuran.

-

Cool the mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add a 1.55 M solution of n-butyllithium in hexanes (44.2 mL, 68.5 mmol) dropwise to the reaction mixture, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1.5 hours.

-

Add triisopropyl borate (21.5 g, 114.2 mmol) dropwise, ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by the slow addition of aqueous hydrochloric acid.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and remove the solvent under reduced pressure to obtain the crude 2-fluorophenylboronic acid.

-

Purify the crude product by column chromatography on silica gel using a hexane/acetone eluent system to yield pure 2-fluorophenylboronic acid. A typical reported yield for this type of reaction is approximately 61%.

Stage 2: Synthesis of 2-Fluorophenylboronic Acid Neopentyl Glycol Ester

This protocol describes the direct esterification of 2-fluorophenylboronic acid with neopentyl glycol.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Fluorophenylboronic Acid | C₆H₆BFO₂ | 139.92 | 1.0 eq | - |

| Neopentyl Glycol | C₅H₁₂O₂ | 104.15 | 1.0 - 1.2 eq | - |

| Toluene or other suitable azeotroping solvent | C₇H₈ | 92.14 | As required | - |

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-fluorophenylboronic acid (1.0 eq) and neopentyl glycol (1.0 - 1.2 eq).

-

Add a suitable solvent capable of forming an azeotrope with water, such as toluene.

-

Heat the mixture to reflux. Water will be removed from the reaction mixture as an azeotrope and collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected, indicating the completion of the esterification.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield the 2-fluorophenylboronic acid neopentyl glycol ester.

Data Presentation

Table 1: Reactant and Product Information for the Synthesis of 2-Fluorophenylboronic Acid

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 2-Bromofluorobenzene | C₆H₄BrF | 175.00 | Starting Material |

| n-Butyllithium | C₄H₉Li | 64.06 | Reagent |

| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | Reagent |

| 2-Fluorophenylboronic Acid | C₆H₆BFO₂ | 139.92 | Product |

Table 2: Reactant and Product Information for the Esterification Reaction

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 2-Fluorophenylboronic Acid | C₆H₆BFO₂ | 139.92 | Starting Material |

| Neopentyl Glycol | C₅H₁₂O₂ | 104.15 | Reagent |

| 2-Fluorophenylboronic Acid Neopentyl Glycol Ester | C₁₁H₁₄BFO₂ | 208.04 | Product |

Visualization of the Synthesis Pathway

The following diagrams illustrate the chemical transformations and the overall workflow of the synthesis process.

Caption: Reaction scheme for the synthesis of 2-fluorophenylboronic acid.

Caption: Esterification of 2-fluorophenylboronic acid with neopentyl glycol.

Caption: Overall experimental workflow for the synthesis.

Physical and chemical properties of 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Properties and Identifiers

This compound is a versatile organoboron compound, widely utilized as a stable and efficient reagent in organic synthesis, particularly in carbon-carbon bond-forming reactions.

Compound Identity

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 1-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluorobenzene, 2-Fluorophenylboronic Acid Neopentyl Glycol Ester |

| CAS Number | 346656-39-1 |

| Molecular Formula | C₁₁H₁₄BFO₂ |

| Molecular Weight | 208.04 g/mol |

Physical and Chemical Properties

| Property | Value |

| Appearance | White to light yellow or light orange crystalline powder |

| Melting Point | 40 °C (lit.) or 38.0 to 42.0 °C |

| Purity | ≥ 98% |

| Storage Conditions | 2-8 °C |

Synthesis and Purification

Representative Synthesis Protocol

Reaction: The synthesis is achieved through the condensation reaction between 2-fluorophenylboronic acid and 2,2-dimethyl-1,3-propanediol (neopentyl glycol).

Reagents and Solvents:

-

2-Fluorophenylboronic acid

-

2,2-Dimethyl-1,3-propanediol (neopentyl glycol)

-

Anhydrous toluene or a similar aprotic solvent capable of forming an azeotrope with water

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add equimolar amounts of 2-fluorophenylboronic acid and neopentyl glycol.

-

Add a sufficient amount of anhydrous toluene to suspend the reagents.

-

Heat the mixture to reflux. The water formed during the esterification is removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is formed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product is then subjected to purification.

Purification Protocol

Method: Recrystallization is a common method for purifying the solid product.

Solvents: A suitable solvent system, such as a mixture of hexane and ethyl acetate, is typically used.

Procedure:

-

Dissolve the crude product in a minimal amount of a hot solvent mixture (e.g., ethyl acetate/hexane).

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cooling in an ice bath can enhance the yield of the crystals.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

The purity of the final product is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Chemical Reactivity and Applications

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling Reaction

This reaction involves the coupling of the organoboron compound with an aryl, vinyl, or alkyl halide in the presence of a palladium catalyst and a base. The neopentyl glycol ester provides enhanced stability compared to the corresponding boronic acid, making it easier to handle and store.

The general workflow for a Suzuki-Miyaura coupling reaction is depicted below:

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Development

Organoboron compounds, including this compound, are valuable building blocks in the synthesis of complex organic molecules with potential therapeutic applications. The presence of the fluorophenyl group is of particular interest in medicinal chemistry as fluorine substitution can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Intermediate for Kinase Inhibitors

This compound serves as a crucial intermediate in the synthesis of various kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

Kinase inhibitors act by blocking the activity of specific kinases, thereby interrupting the signaling pathways that drive disease progression. A simplified representation of a generic kinase signaling pathway and the point of inhibition is shown below.

An In-depth Technical Guide to the Hydrolytic Stability of 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolytic stability of 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, a neopentyl glycol boronic ester. Boronic acids and their esters are pivotal in modern synthetic and medicinal chemistry, most notably as key reagents in Suzuki-Miyaura cross-coupling reactions. However, the inherent susceptibility of the boronic ester functional group to hydrolysis presents a significant challenge in both synthetic applications and the development of boronic acid-based pharmaceuticals. Understanding the factors that govern the hydrolytic stability of these compounds is crucial for reaction optimization, formulation development, and ensuring the efficacy and shelf-life of drug candidates.

Introduction to the Hydrolytic Stability of Boronic Esters

Boronic esters, such as this compound, are generally more stable than their corresponding boronic acids, which can readily undergo dehydration to form boroxines. The esterification of the boronic acid with a diol, in this case, neopentyl glycol, provides a sterically hindered environment around the boron atom, which offers a degree of protection against nucleophilic attack by water. However, this protection is not absolute, and the ester can hydrolyze back to the parent boronic acid and diol, particularly under aqueous or protic conditions. This equilibrium is a critical consideration in the handling, purification, and application of boronic esters.[1][2]

The stability of boronic esters is influenced by several factors, including:

-

Steric Hindrance: The bulky neopentyl glycol moiety in this compound provides significant steric protection to the boron center, enhancing its stability compared to less hindered esters like those derived from ethylene glycol.[3]

-

Electronic Effects: The electronic properties of the aryl substituent can influence the Lewis acidity of the boron atom and thus its susceptibility to hydrolysis. Electron-withdrawing groups on the phenyl ring can increase the rate of hydrolysis.[4]

-

pH of the Medium: The rate of hydrolysis is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze the hydrolysis of boronic esters. Hydrolysis is often accelerated at physiological pH (around 7.4).[4][5]

-

Solvent Composition: The presence of water or other protic solvents in a solution of a boronic ester will drive the hydrolysis equilibrium towards the boronic acid. In analytical techniques like reversed-phase HPLC, the aqueous mobile phases can lead to on-column hydrolysis, complicating analysis.[6][7][8]

-

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.

Quantitative Data on Hydrolytic Stability

Table 1: Hydrolysis of Phenylboronic Pinacol Esters in Water and at Physiological pH [4]

| Compound | Substituent on Phenyl Ring | % Residual Ester after 10 min in Water | % Residual Ester after 10 min at pH 7.4 |

| Phenylboronic pinacol ester | -H | ~95% | ~60% |

| 4-Hydroxyphenylboronic pinacol ester | -OH (para) | ~98% | ~75% |

| 4-Aminophenylboronic pinacol ester | -NH2 (para) | ~100% | ~90% |

| 4-Acetamidophenylboronic pinacol ester | -NHCOCH3 (para) | ~100% | ~85% |

Data is estimated from graphical representations in the cited literature and is intended for comparative purposes.

Table 2: Half-lives (t½) for Protodeboronation of various Boronic Acids at 70°C [9]

| Boronic Acid | pH | Half-life (t½) |

| 2-Pyridylboronic acid | 7 | ~25 seconds |

| 5-Thiazolylboronic acid | 7 | ~50 seconds |

| 3-Pyridylboronic acid | 12 | > 1 week |

| 4-Pyridylboronic acid | 12 | > 1 week |

| Vinylboronic acid | - | Very slow |

| Cyclopropylboronic acid | - | Very slow |

While this data is for the protodeboronation of boronic acids, it highlights the influence of the organic substituent on the stability of the C-B bond, which is relevant to the overall degradation profile.

Experimental Protocols

General Protocol for Monitoring Hydrolytic Stability by HPLC

This protocol outlines a general method for determining the hydrolytic stability of a boronic ester like this compound.

Objective: To quantify the rate of hydrolysis of the boronic ester to its corresponding boronic acid under defined aqueous conditions (pH, temperature).

Materials:

-

This compound

-

HPLC grade acetonitrile (ACN)

-

HPLC grade water

-

Buffer solutions of desired pH (e.g., phosphate buffer for pH 7.4)

-

High-performance liquid chromatograph (HPLC) with a UV detector

-

Reversed-phase C18 column (use of a column with low silanol activity is recommended to minimize on-column hydrolysis)[7][8]

-

Thermostatted column compartment and autosampler

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in 100% acetonitrile. Prepare a separate stock solution of the corresponding 2-fluorophenylboronic acid, if available, for peak identification.

-

Reaction Setup:

-

In a series of vials, add the appropriate buffer solution.

-

Spike a small volume of the boronic ester stock solution into each vial to initiate the hydrolysis reaction. The final concentration should be suitable for HPLC analysis, and the initial percentage of organic solvent should be minimized to be relevant to aqueous stability.

-

Incubate the reaction vials at a constant temperature (e.g., 25°C, 37°C, or elevated temperatures for accelerated studies).

-

-

HPLC Analysis:

-

At predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot from a reaction vial.

-

Immediately quench the hydrolysis by diluting the aliquot with a high concentration of aprotic solvent like acetonitrile to prevent further degradation before injection.[10]

-

Inject the sample onto the HPLC system.

-

HPLC Conditions (Example):

-

Mobile Phase A: Water (consider avoiding acidic modifiers like formic acid if they accelerate hydrolysis)[7][8]

-

Mobile Phase B: Acetonitrile

-

Gradient: A suitable gradient to resolve the boronic ester from the boronic acid.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Controlled at a specific temperature (e.g., 25°C)

-

Detection: UV at a wavelength where both the ester and the acid have good absorbance.

-

-

-

Data Analysis:

-

Integrate the peak areas of the boronic ester and the boronic acid at each time point.

-

Calculate the percentage of the boronic ester remaining at each time point relative to the initial amount.

-

Plot the percentage of remaining ester versus time to determine the hydrolysis kinetics. The half-life (t½) of the ester under the tested conditions can be calculated from this data.

-

Visualizations

Hydrolysis Pathway of this compound

Caption: Reversible hydrolysis of the boronic ester.

Experimental Workflow for Hydrolytic Stability Assessment

Caption: Workflow for hydrolytic stability testing.

Simplified Suzuki-Miyaura Catalytic Cycle

Caption: Key steps of the Suzuki-Miyaura reaction.

Implications for Drug Development and Synthesis

The hydrolytic instability of this compound and related compounds has several important implications:

-

Synthetic Chemistry: During Suzuki-Miyaura coupling reactions, which are often performed in the presence of an aqueous base, the boronic ester may hydrolyze to the boronic acid in situ. The rate of this hydrolysis relative to the rate of transmetalation can influence the overall reaction efficiency. In some cases, anhydrous conditions are employed to prevent premature hydrolysis and potential side reactions like protodeboronation.[3]

-

Purification and Storage: Due to their susceptibility to hydrolysis, purification methods for boronic esters, such as silica gel chromatography, should be performed with anhydrous solvents. For long-term storage, these compounds should be kept in a dry, inert atmosphere.

-

Pharmaceutical Development: For boronic acid-based drugs, the ester can be used as a prodrug to improve properties like solubility or membrane permeability. The rate of hydrolysis to the active boronic acid at physiological pH is a critical parameter for drug design. A well-designed boronic ester prodrug should be stable enough to reach its target but hydrolyze at an appropriate rate to release the active pharmaceutical ingredient.

-

Analytical Chemistry: As highlighted, the analysis of boronic esters by techniques like RP-HPLC requires careful method development to avoid on-column hydrolysis, which can lead to inaccurate quantification of the ester and its impurities.[7][8][10]

Conclusion

This compound, as a neopentyl glycol boronic ester, possesses a higher degree of hydrolytic stability compared to less sterically hindered boronic esters. However, it remains susceptible to hydrolysis, particularly in aqueous environments and at physiological pH. For researchers and drug development professionals, a thorough understanding of the factors influencing this stability is essential for the successful application, analysis, and formulation of this important class of compounds. While specific kinetic data for this molecule is limited, the principles and data from analogous structures provide a strong framework for predicting its behavior and developing strategies to manage its hydrolytic lability.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]

- 8. researchgate.net [researchgate.net]

- 9. research.manchester.ac.uk [research.manchester.ac.uk]

- 10. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of the Neopentyl Glycol Protecting Group in Boronic Esters: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is paramount in the synthesis of complex molecules. Among these, the neopentyl glycol protecting group for boronic esters has emerged as a powerful tool, offering enhanced stability and handling properties that streamline synthetic workflows and improve reaction outcomes. This technical guide provides a comprehensive overview of the role of the neopentyl glycol protecting group, detailing its synthesis, stability, reactivity, and applications, with a focus on its utility in the widely-used Suzuki-Miyaura cross-coupling reaction.

Introduction: Overcoming the Instability of Boronic Acids

Boronic acids are indispensable reagents in modern organic synthesis, particularly in carbon-carbon bond-forming reactions such as the Suzuki-Miyaura coupling. However, their utility can be hampered by their inherent instability. Boronic acids are prone to decomposition pathways like protodeboronation and oxidation, and can form cyclic trimers known as boroxines, which complicates purification and accurate quantification.[1] To circumvent these issues, boronic acids are often converted into more stable ester derivatives. While pinacol esters have traditionally been the most popular choice, neopentyl glycol esters are gaining increasing traction due to their advantageous properties.[2]

Enhanced Stability and Handling of Neopentyl Glycol Boronic Esters

The primary advantage of employing neopentyl glycol as a protecting group lies in the enhanced stability it confers upon the boronic ester. This stability is attributed to the steric hindrance provided by the gem-dimethyl groups on the neopentyl backbone, which shields the boron center from unwanted reactions.[1][3] Neopentyl glycol boronic esters are often crystalline, bench-stable solids that are amenable to purification by chromatography and can be stored for extended periods without significant degradation.[4] This contrasts with many boronic acids, which may require storage under inert atmospheres at low temperatures.

While comprehensive quantitative data on the hydrolytic stability of neopentyl glycol boronic esters across a wide pH range is still emerging in the literature, qualitative evidence and comparative studies strongly indicate their superior stability over many other boronic esters, including the commonly used pinacol esters in some contexts.[5][6] This enhanced stability is particularly beneficial in multi-step syntheses where the boronic ester moiety must endure various reaction conditions.

Synthesis of Neopentyl Glycol Boronic Esters

The most common method for the synthesis of neopentyl glycol boronic esters is the direct esterification of a boronic acid with neopentyl glycol. This reaction is typically carried out in a suitable solvent with azeotropic removal of water to drive the reaction to completion.

Experimental Protocol: Synthesis of Neopentyl 3,4-dichlorophenylboronic ester[4]

Materials:

-

3,4-Dichlorophenylboronic acid

-

Neopentyl glycol

-

Toluene

-

Anhydrous magnesium sulfate

-

Deionized water

Equipment:

-

Round-bottomed flask

-

Dean-Stark trap

-

Reflux condenser

-

Magnetic stirrer and hot plate

-

Separatory funnel

-

Erlenmeyer flask

-

Sintered-glass fritted funnel

-

Rotary evaporator

Procedure:

-

To a 500-mL single-necked, round-bottomed flask containing a magnetic stir bar, add 3,4-dichlorophenylboronic acid (8.00 g, 41.9 mmol, 1.00 equiv) and neopentyl glycol (4.80 g, 46.1 mmol, 1.10 equiv).

-

Add toluene (200 mL) to the flask to create a cloudy, white suspension.

-

Fit the flask with a Dean-Stark trap filled with toluene and a reflux condenser.

-

Heat the mixture to reflux (oil bath temperature of 140 °C) for 1.5 hours, or until no more water is observed to be collecting in the Dean-Stark trap.

-

Allow the reaction mixture to cool to room temperature. The solution should be clear and pale yellow.

-

Transfer the solution to a separatory funnel and wash with deionized water (4 x 60 mL).

-

Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.

-

Filter the solution through a sintered-glass fritted funnel and concentrate the filtrate under reduced pressure to yield the crude product.

-

Further drying under high vacuum yields neopentyl 3,4-dichlorophenylboronic ester as a bench-stable, white solid.

The Role in Suzuki-Miyaura Cross-Coupling Reactions

Neopentyl glycol boronic esters are highly effective coupling partners in Suzuki-Miyaura reactions. While it was once thought that boronic esters must first hydrolyze to the corresponding boronic acid to undergo transmetalation with the palladium catalyst, recent studies have shown that direct transmetalation from the boronic ester is a viable and often kinetically favorable pathway.[7][8]

The structure of the diol protecting group has a significant impact on the rate of transmetalation. Kinetic studies have shown that electron-rich esters, such as neopentyl glycol esters, can lead to increased rates of transmetalation compared to the free boronic acid.[7] This is in contrast to more sterically hindered esters like pinacol esters, which can exhibit slower reaction rates.[7]

Quantitative Data on Transmetalation Rates

The following table summarizes the relative rates of product formation from the reaction of a palladium complex with various boron reagents, illustrating the influence of the boronic acid protecting group.

| Boron Reagent | Approximate Reaction Time (h) |

| Arylboronic Acid | ~1.2 |

| Neopentyl Glycol Boronic Ester | ~0.3 |

| Pinacol Boronic Ester | ~5.5 |

| Data sourced from kinetic studies on the formation of a biaryl product.[7][8] |

This data highlights the significantly faster reaction time observed with the neopentyl glycol boronic ester compared to both the free boronic acid and the pinacol ester under the studied conditions.

Experimental Protocol: Anhydrous Suzuki-Miyaura Cross-Coupling[4]

This protocol describes a homogeneous, anhydrous Suzuki-Miyaura cross-coupling reaction using a neopentyl glycol boronic ester.

Materials:

-

Aryl or heteroaryl bromide

-

Neopentyl arylboronic ester

-

Palladium pre-catalyst (e.g., Pd-P(t-Bu)₃-G3)

-

Potassium trimethylsilanolate (TMSOK)

-

Anhydrous tetrahydrofuran (THF)

Equipment:

-

Schlenk flask or similar reaction vessel for inert atmosphere

-

Magnetic stirrer

-

Syringes and needles for transfer of reagents

Procedure:

-

In a glovebox, charge a reaction vessel with the neopentyl arylboronic ester (1.20 equiv) and the palladium pre-catalyst (0.02 equiv).

-

Seal the vessel, remove it from the glovebox, and place it under an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous THF to the vessel via syringe.

-

Add the aryl or heteroaryl bromide (1.00 equiv) to the reaction mixture via syringe.

-

In a separate flask, dissolve TMSOK (1.40 equiv) in anhydrous THF.

-

Add the TMSOK solution dropwise to the reaction mixture. An exotherm may be observed.

-

Stir the reaction at room temperature for the required time (typically 1-3 hours).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, quench the reaction and proceed with standard aqueous workup and purification.

Deprotection of Neopentyl Glycol Boronic Esters

While neopentyl glycol boronic esters can often be used directly in cross-coupling reactions, there are instances where deprotection to the free boronic acid is required. A common and mild method for the deprotection of boronic esters is transesterification.

Deprotection via Transesterification

Transesterification involves reacting the neopentyl glycol boronic ester with another diol, often one that forms a more volatile or easily removable boronic ester, or one that drives the equilibrium towards the desired product. A two-step procedure involving transesterification with diethanolamine followed by mild acidic hydrolysis is an effective method for deprotecting pinacol boronic esters and is expected to be applicable to neopentyl glycol esters as well.[2][9]

Applications in Drug Discovery and Development

The enhanced stability and favorable reactivity profile of neopentyl glycol boronic esters make them particularly attractive for applications in drug discovery and development. The ability to purify these intermediates via standard chromatographic techniques and their longer shelf-life contribute to more reliable and reproducible synthetic routes for active pharmaceutical ingredients (APIs).[10][11][12] The use of stable boronic acid surrogates is crucial in the later stages of drug development and in manufacturing campaigns where robustness and consistency are paramount.

Conclusion

The neopentyl glycol protecting group offers a compelling alternative to other diols for the protection of boronic acids. The resulting boronic esters exhibit enhanced stability, facilitating their purification and storage, while also demonstrating excellent reactivity in Suzuki-Miyaura cross-coupling reactions. For researchers and professionals in organic synthesis and drug development, the adoption of neopentyl glycol boronic esters can lead to more efficient, reliable, and scalable synthetic processes. As our understanding of the subtle mechanistic roles of different protecting groups continues to evolve, the strategic application of reagents like neopentyl glycol boronic esters will undoubtedly play an increasingly important role in the synthesis of complex and valuable molecules.

References

- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 4. Neopentyl glycol - Wikipedia [en.wikipedia.org]

- 5. pnas.org [pnas.org]

- 6. Boronic acid - Wikipedia [en.wikipedia.org]

- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling [pubmed.ncbi.nlm.nih.gov]

- 9. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jiuanchemical.com [jiuanchemical.com]

- 11. ruibaocafo.com [ruibaocafo.com]

- 12. Neopentyl Glycol: A Versatile Diol for Advanced Polymer Applications and Radiopharmaceutical Development_Chemicalbook [chemicalbook.com]

Spectroscopic and Synthetic Profile of 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and analytical protocols for 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane. This organoboron compound, a neopentyl glycol ester of 2-fluorophenylboronic acid, is a valuable reagent in organic synthesis, particularly in cross-coupling reactions.

Core Spectroscopic Data

While a complete, publicly available dataset of all spectroscopic data for this compound is not readily found in singular sources, the following tables summarize expected and reported values based on analysis of its precursors and analogous structures. The structure of the compound is confirmed by techniques including 1H, 13C, and 19F NMR spectroscopy, as well as mass spectrometry.[1]

| Property | Value |

| Molecular Formula | C₁₁H₁₄BFO₂ |

| Molecular Weight | 208.04 g/mol |

| CAS Number | 346656-39-1 |

| Appearance | White to light yellow or light orange powder/crystal |

Table 1: Physicochemical Properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of this molecule. The following tables outline the expected chemical shifts for ¹H, ¹³C, ¹⁹F, and ¹¹B NMR.

| Proton (¹H) | Expected Chemical Shift (ppm) | Notes |

| Aromatic CH | 7.0 - 8.0 | Complex multiplet patterns due to F-H coupling |

| O-CH₂ | ~3.7 | Singlet |

| C(CH₃)₂ | ~1.0 | Singlet |

Table 2: Predicted ¹H NMR Spectral Data.

| Carbon (¹³C) | Expected Chemical Shift (ppm) | Notes |

| Aromatic C-F | 160 - 165 (d, ¹JCF) | Large coupling constant with Fluorine-19 |

| Aromatic C-B | ~130 | May be broad or unobserved |

| Aromatic CH | 115 - 135 | Multiple signals, may show C-F coupling |

| O-CH₂ | ~72 | |

| C(CH₃)₂ | ~31 | |

| CH₃ | ~22 |

Table 3: Predicted ¹³C NMR Spectral Data.

| Nucleus | Expected Chemical Shift (ppm) | Notes |

| ¹⁹F | -110 to -120 | Relative to CFCl₃. The exact shift is sensitive to the electronic environment. |

| ¹¹B | 25 - 35 | Broad signal characteristic of trigonal boronate esters. |

Table 4: Predicted ¹⁹F and ¹¹B NMR Spectral Data.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. For the related precursor, 2-fluorophenylboronic acid, a distinct O-H stretching band is observed around 3635 cm⁻¹ in a chloroform solution, indicating the presence of the hydroxyl groups.[1] For the target dioxaborinane, the absence of this broad O-H stretch and the presence of strong C-O and B-O stretches are key diagnostic features.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H (aromatic) | 3050 - 3150 |

| C-H (aliphatic) | 2850 - 3000 |

| C=C (aromatic) | 1550 - 1650 |

| B-O Stretch | 1300 - 1400 |

| C-O Stretch | 1000 - 1100 |

| C-F Stretch | 1100 - 1250 |

Table 5: Predicted FT-IR Spectral Data.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

| Ion | Expected m/z | Notes |

| [M]⁺ or [M+H]⁺ | 208.1 | Molecular ion or protonated molecule. |

| Fragmentation products | Varies | Loss of neopentyl glycol or other fragments. |

Table 6: Predicted Mass Spectrometry Data.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are crucial for reproducible results.

Synthesis of this compound

A general and widely used method for the synthesis of aryl-5,5-dimethyl-1,3,2-dioxaborinanes involves the condensation reaction between the corresponding arylboronic acid and neopentyl glycol.

Materials:

-

2-Fluorophenylboronic acid

-

Neopentyl glycol (2,2-dimethyl-1,3-propanediol)

-

Toluene or another suitable aprotic solvent

-

Dean-Stark apparatus

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add equimolar amounts of 2-fluorophenylboronic acid and neopentyl glycol.

-

Add a sufficient volume of toluene to dissolve the reactants and fill the Dean-Stark trap.

-

Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is azeotropically removed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield the desired this compound.

Caption: Synthetic workflow for this compound.

NMR Sample Preparation and Analysis

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Dissolve approximately 5-10 mg of the purified product in about 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

Insert the sample into the NMR spectrometer.

-

Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra according to the instrument's standard operating procedures. Typical parameters for ¹H NMR include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for aromatic and aliphatic protons.

FT-IR Spectroscopy

Materials:

-

This compound sample

-

FT-IR spectrometer (e.g., with an ATR accessory)

-

Spatula

Procedure:

-

Record a background spectrum on the clean, empty ATR crystal or sample holder.

-

Place a small amount of the solid sample onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Clean the ATR crystal thoroughly after analysis.

Mass Spectrometry

Materials:

-

This compound sample

-

Suitable solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., with ESI or GC-MS interface)

Procedure (for ESI-MS):

-

Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent.

-

Infuse the sample solution directly into the electrospray ionization source of the mass spectrometer.

-

Acquire the mass spectrum in positive or negative ion mode over an appropriate m/z range.

Caption: General workflow for the synthesis and characterization of the title compound.

Applications in Drug Development and Research

This compound serves as a key building block in medicinal chemistry and materials science. Its primary application is in Suzuki-Miyaura cross-coupling reactions to introduce the 2-fluorophenyl moiety into complex molecules. This structural motif is of interest in drug discovery due to the ability of the fluorine atom to modulate the electronic properties, metabolic stability, and binding affinity of a molecule. The dioxaborinane group offers enhanced stability compared to the corresponding boronic acid, making it easier to handle and store.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This application note provides a detailed protocol for the use of 2-(2-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, a neopentyl glycol boronic ester, as a coupling partner in the synthesis of 2-fluorobiphenyl derivatives. The introduction of a 2-fluorophenyl moiety is of significant interest in medicinal chemistry and materials science, as the fluorine atom can modulate the electronic properties, lipophilicity, and metabolic stability of target molecules. Neopentyl glycol boronic esters, such as the title compound, offer advantages over boronic acids, including enhanced stability and ease of handling, which can lead to more reproducible reaction outcomes.

The following protocols are designed to serve as a starting point for researchers, providing a general method that can be optimized for specific substrates and scales.

Reaction Principle

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound and an organohalide or triflate in the presence of a base.[2] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron reagent to the palladium complex, and reductive elimination to afford the desired biaryl product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for a successful coupling, particularly with potentially challenging substrates like ortho-fluorinated boronic esters.

Data Presentation: Summary of Typical Reaction Conditions

The successful Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection of reaction parameters. Below is a summary of typical conditions that can be employed for the coupling with various aryl halides.

| Parameter | Condition A (General Purpose) | Condition B (For Challenging Substrates) |

| Palladium Catalyst | Pd(dppf)Cl₂ (2-5 mol%) | [Pd(cinnamyl)Cl]₂ / XPhos (1-2 mol%) |

| Ligand | dppf (as complex) | XPhos (2-4 mol%) |

| Base | K₃PO₄ (2-3 equivalents) | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) |

| Solvent System | 1,4-Dioxane/H₂O (4:1 to 10:1) | Toluene/H₂O or THF/H₂O (10:1) |

| Temperature | 80-100 °C | 100-110 °C |

| Reaction Time | 4-16 hours | 12-24 hours |

| Typical Yield | 70-95% | 60-90% |

Note: The table summarizes data adapted from various sources for similar substrates.[1][3][4] Specific yields are substrate-dependent, and optimization for each specific reaction is recommended.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general method for the coupling of an aryl bromide with this compound.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

-

K₃PO₄ (3.0 mmol, 3.0 equiv)

-

1,4-Dioxane (8 mL)

-

Water (2 mL)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

To a Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₃PO₄ (3.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.[4]

-

Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-fluorobiphenyl derivative.

Protocol for Challenging Aryl Halides (e.g., Chlorides)

For less reactive aryl halides such as aryl chlorides, more active catalyst systems and higher temperatures may be required.

Materials:

-

Aryl chloride (1.0 mmol, 1.0 equiv)

-

This compound (1.5 mmol, 1.5 equiv)

-

[Pd(cinnamyl)Cl]₂ (0.01 mmol, 1 mol%)

-

XPhos (0.02 mmol, 2 mol%)

-

K₂CO₃ (2.0 mmol, 2.0 equiv)

-

Toluene (10 mL)

-

Water (1 mL)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a glovebox or under a stream of inert gas, add [Pd(cinnamyl)Cl]₂ (0.01 mmol) and XPhos (0.02 mmol) to a Schlenk flask.

-

Add the aryl chloride (1.0 mmol), this compound (1.5 mmol), and K₂CO₃ (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add degassed toluene (10 mL) and degassed water (1 mL) via syringe.

-

Heat the reaction mixture to 110 °C and stir for 18-24 hours, monitoring the reaction by TLC or LC-MS.

-

After cooling to room temperature, filter the mixture through a pad of celite, washing with ethyl acetate.[4]

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired product.

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

References

Applications of 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, also known as 2-fluorophenylboronic acid neopentyl glycol ester, is a versatile and highly valuable reagent in modern organic synthesis. Its stability, ease of handling, and reactivity make it a preferred building block for the introduction of the 2-fluorophenyl moiety into a wide range of organic molecules. This structural motif is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine atom, which can enhance biological activity, metabolic stability, and other pharmacokinetic and material properties.[1][2]

The primary application of this compound lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The neopentyl glycol protecting group provides enhanced stability compared to the free boronic acid, minimizing side reactions such as protodeboronation, particularly under basic conditions. This allows for efficient and high-yielding carbon-carbon bond formation with a broad scope of aryl, heteroaryl, and vinyl halides or triflates.[1][2]

Key Applications

-

Pharmaceutical Synthesis: This compound serves as a crucial intermediate in the development of novel therapeutics, especially in targeted cancer therapies where the 2-fluorophenyl group can play a key role in binding to target proteins.[1][2]

-

Materials Science: It is utilized in the synthesis of advanced materials, including polymers and coatings, to improve properties such as thermal stability and durability.[1]

-

Fluorescent Probes: It acts as a foundational component in the creation of fluorescent probes for biological imaging and diagnostics.[1]

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds. This compound is an excellent coupling partner in these reactions.

General Reaction Scheme

Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.

Experimental Data Summary

While specific data for a wide range of couplings with this compound is proprietary or dispersed in patent literature, the following table provides representative data for analogous Suzuki-Miyaura cross-coupling reactions involving fluorinated phenylboronic acid derivatives to illustrate typical reaction conditions and outcomes.

| Coupling Partner (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | 95 |

| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 8 | 92 |

| 2-Bromopyridine | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 110 | 6 | 88 |

| 4-Chlorotoluene | XPhos Pd G2 (2) | - | K₃PO₄ (2) | THF/H₂O (10:1) | 80 | 18 | 75 |

Note: The data presented is illustrative for similar fluorinated arylboronic esters and the optimal conditions for this compound may vary depending on the specific substrate.

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Materials:

-

This compound (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane)

-

Water (degassed)

-

Reaction vessel (e.g., Schlenk tube)

-

Magnetic stirrer and heating block

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).

-

Evacuate the tube and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Add the anhydrous solvent (e.g., 5 mL of 1,4-dioxane) and degassed water (1 mL) via syringe.

-

Place the reaction vessel in a preheated heating block and stir the mixture at the desired temperature (e.g., 90-110 °C).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-fluoro-biaryl product.

References

Application Notes & Protocols: Palladium Catalysts for Ortho-Substituted Arylboronic Ester Coupling

Audience: Researchers, scientists, and drug development professionals.